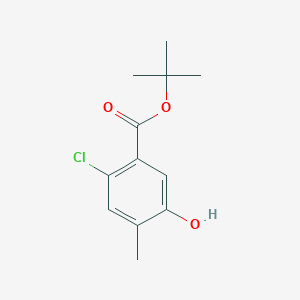
tert-Butyl 2-chloro-5-hydroxy-4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-chloro-5-hydroxy-4-methylbenzoate: is an organic compound that belongs to the class of benzoates. These compounds are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of functional groups such as tert-butyl, chloro, hydroxy, and methyl makes this compound versatile for different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-chloro-5-hydroxy-4-methylbenzoate typically involves the esterification of 2-chloro-5-hydroxy-4-methylbenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions may include heating the mixture under reflux to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydroxy group using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
Oxidation: 2-chloro-5-oxo-4-methylbenzoate.
Reduction: 2-hydroxy-5-hydroxy-4-methylbenzoate.
Substitution: 2-amino-5-hydroxy-4-methylbenzoate (if reacted with an amine).
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl 2-chloro-5-hydroxy-4-methylbenzoate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of different functional groups on biological activity. It may serve as a model compound in enzyme inhibition studies or receptor binding assays.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its structural features could be modified to develop new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-chloro-5-hydroxy-4-methylbenzoate depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 2-chloro-4-methylbenzoate: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
tert-Butyl 2-hydroxy-5-chloro-4-methylbenzoate: The position of the hydroxy and chloro groups is reversed, which may affect its reactivity and applications.
tert-Butyl 2-chloro-5-methoxy-4-methylbenzoate: The hydroxy group is replaced by a methoxy group, altering its chemical properties.
Uniqueness
The presence of both hydroxy and chloro groups in tert-Butyl 2-chloro-5-hydroxy-4-methylbenzoate makes it unique compared to its analogs. This combination of functional groups allows for a wider range of chemical reactions and applications, making it a versatile compound in various fields.
Propiedades
Fórmula molecular |
C12H15ClO3 |
|---|---|
Peso molecular |
242.70 g/mol |
Nombre IUPAC |
tert-butyl 2-chloro-5-hydroxy-4-methylbenzoate |
InChI |
InChI=1S/C12H15ClO3/c1-7-5-9(13)8(6-10(7)14)11(15)16-12(2,3)4/h5-6,14H,1-4H3 |
Clave InChI |
NCZHBGUTIFCVNI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1O)C(=O)OC(C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


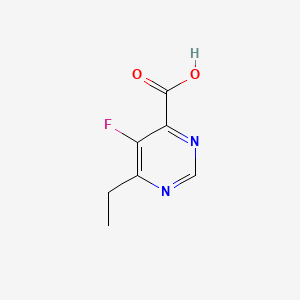
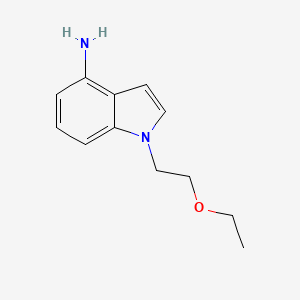
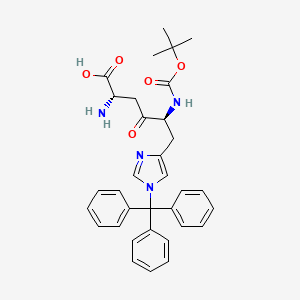

![[2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol](/img/structure/B13644680.png)
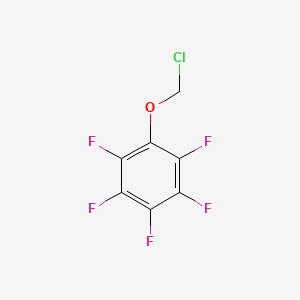
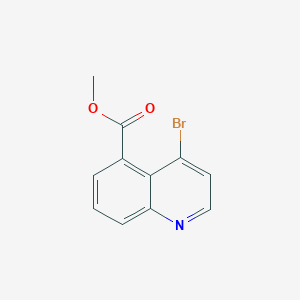
![2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine](/img/structure/B13644696.png)
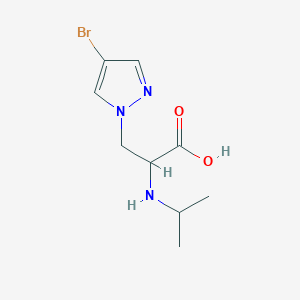

![4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile](/img/structure/B13644714.png)
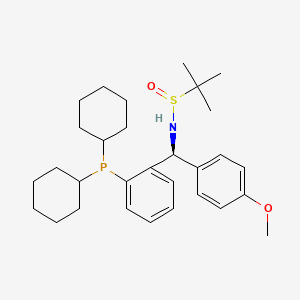
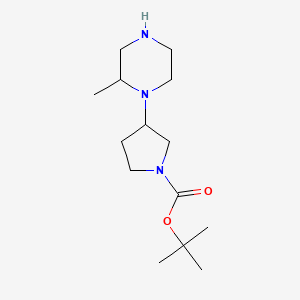
![2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B13644721.png)
